Forskolin, 1,9-Dideoxy-, Coleus forskohlii Forskolin, 1,9-Dideoxy-, Coleus forskohlii 1,9-dideoxyforskolin is a labdane diterpenoid that is the 1,9-dideoxy derivative of forskolin. It has a role as a plant metabolite. It is a labdane diterpenoid, an acetate ester and an organic heterotricyclic compound. It derives from a forskolin.
Brand Name: Vulcanchem
CAS No.: 64657-18-7
VCID: VC0056874
InChI: InChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16+,17-,18-,20-,21+,22-/m0/s1
SMILES: CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O
Molecular Formula: C22H34O5
Molecular Weight: 378.5 g/mol

Forskolin, 1,9-Dideoxy-, Coleus forskohlii

CAS No.: 64657-18-7

Reference Standards

VCID: VC0056874

Molecular Formula: C22H34O5

Molecular Weight: 378.5 g/mol

Forskolin, 1,9-Dideoxy-, Coleus forskohlii - 64657-18-7

CAS No. 64657-18-7
Product Name Forskolin, 1,9-Dideoxy-, Coleus forskohlii
Molecular Formula C22H34O5
Molecular Weight 378.5 g/mol
IUPAC Name [(3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate
Standard InChI InChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16+,17-,18-,20-,21+,22-/m0/s1
Standard InChIKey ZKZMDXUDDJYAIB-OJPJTMFRSA-N
Isomeric SMILES CC(=O)O[C@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)([C@@H]3[C@@]1(O[C@@](CC3=O)(C)C=C)C)C)O
SMILES CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O
Canonical SMILES CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O
Appearance Assay:≥98%A crystalline solid
Description 1,9-dideoxyforskolin is a labdane diterpenoid that is the 1,9-dideoxy derivative of forskolin. It has a role as a plant metabolite. It is a labdane diterpenoid, an acetate ester and an organic heterotricyclic compound. It derives from a forskolin.
Synonyms [3R-(3α,4aβ,5β,6β,6aα,10aβ,10bα)]-5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-1H-Naphtho[2,1-b]pyran-1-one; -)-1,9-Dideoxyforskolin;_x000B_1,9-Dideoxyforskolin;
PubChem Compound 107948
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator